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For Researchers, Scientists, and Drug Development Professionals

Abstract
N1-alkylated pseudouridine derivatives are of significant interest in the development of

therapeutic RNAs, offering enhanced biological stability and improved translational properties.

A thorough understanding of their chemical structure is paramount for quality control, metabolic

studies, and ensuring the integrity of final products. This technical guide provides a detailed

overview of the expected spectroscopic characteristics of N1-(2-Methyl)propyl
pseudouridine, also known as N1-isobutyl-pseudouridine. As direct experimental data for this

specific molecule is not readily available in public literature, this document presents a

synthesized analysis based on the well-documented spectra of pseudouridine and its N1-

methyl analog, combined with established principles of NMR and mass spectrometry. This

guide outlines detailed experimental protocols for acquiring such data and presents the

predicted spectroscopic data in a structured format for easy reference.

Introduction
Pseudouridine (Ψ), an isomer of uridine, is the most abundant post-transcriptional modification

in RNA. Its unique C-glycosidic bond offers greater conformational rigidity and an additional

hydrogen bond donor at the N1 position. Alkylation at this N1 position, as seen in the

therapeutic analog N1-methylpseudouridine (m1Ψ), has been shown to further enhance the

properties of mRNA-based vaccines and therapeutics by increasing translation efficiency and

reducing immunogenicity.
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The N1-(2-Methyl)propyl (isobutyl) derivative represents a further modification of this scaffold.

Its spectroscopic characterization is essential for confirming its synthesis and purity. This guide

will focus on the three primary spectroscopic techniques for its analysis: Nuclear Magnetic

Resonance (NMR) Spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).

Predicted Spectroscopic Data
The following data tables summarize the predicted chemical shifts for N1-(2-Methyl)propyl
pseudouridine. These predictions are based on data from N1-methylpseudouridine, with shifts

for the isobutyl group estimated from standard chemical shift tables and known substituent

effects.

Predicted ¹H NMR Data
Solvent: DMSO-d₆
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Predicted
Multiplicity

Predicted
Coupling
Constant (J,
Hz)

Notes

H-6 ~7.8 - 7.9 s -
Deshielded

aromatic proton.

H-1' ~5.7 - 5.8 d ~4-5
Anomeric proton

of the ribose.

H-5'a, H-5'b ~3.5 - 3.7 m -

Diastereotopic

protons on the

ribose.

H-2' ~4.0 - 4.2 t ~5 Ribose proton.

H-3' ~3.8 - 4.0 t ~5 Ribose proton.

H-4' ~3.9 - 4.1 m - Ribose proton.

N1-CH₂ ~3.6 - 3.8 d ~7

Methylene

protons of the

isobutyl group,

adjacent to N1.

N1-CH ~2.0 - 2.2 m ~7

Methine proton

of the isobutyl

group.

N1-C(CH₃)₂ ~0.9 - 1.0 d ~7

Diastereotopic

methyl protons of

the isobutyl

group.

2'-OH ~5.1 - 5.3 d ~5
Exchangeable

proton.

3'-OH ~5.0 - 5.2 d ~5
Exchangeable

proton.

5'-OH ~4.8 - 5.0 t ~5
Exchangeable

proton.
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N3-H ~11.2 - 11.4 s -
Exchangeable

imino proton.

Predicted ¹³C NMR Data
Solvent: DMSO-d₆

Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

C-4 ~163 - 164 Carbonyl carbon.

C-2 ~151 - 152 Uracil ring carbon.

C-6 ~140 - 141
Uracil ring carbon, attached to

H-6.

C-5 ~110 - 112
Uracil ring carbon, attached to

C-1'.

C-1' ~89 - 91 Anomeric carbon of the ribose.

C-4' ~84 - 86 Ribose carbon.

C-2' ~73 - 75 Ribose carbon.

C-3' ~69 - 71 Ribose carbon.

C-5' ~60 - 62 Ribose carbon.

N1-CH₂ ~55 - 58
Methylene carbon of the

isobutyl group.

N1-CH ~28 - 30
Methine carbon of the isobutyl

group.

N1-C(CH₃)₂ ~19 - 21
Methyl carbons of the isobutyl

group.

Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI+)
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Ion Predicted m/z Notes

[M+H]⁺ 301.16 Molecular ion (C₁₃H₂₀N₂O₆).

[M+Na]⁺ 323.14 Sodium adduct.

[M-H₂O+H]⁺ 283.15
Loss of water from the ribose

moiety.

[M-C₅H₁₀O₄+H]⁺ 167.10

Cleavage of the glycosidic

bond, leaving the protonated

N1-isobutyluracil base.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve 5-10 mg of N1-(2-Methyl)propyl pseudouridine in

approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆

allows for the observation of exchangeable protons (OH, NH).

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped

with a cryoprobe for enhanced sensitivity.

¹H NMR Acquisition:

Acquire a standard 1D proton spectrum.

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering

-2 to 14 ppm.

Process the data with a line broadening of 0.3 Hz.

Reference the spectrum to the residual DMSO signal at 2.50 ppm.

¹³C NMR Acquisition:
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Acquire a proton-decoupled 1D carbon spectrum.

Typical parameters: 1024-4096 scans, relaxation delay of 2 seconds, spectral width

covering 0 to 180 ppm.

Process the data with a line broadening of 1-2 Hz.

Reference the spectrum to the DMSO-d₆ solvent peak at 39.52 ppm.

2D NMR (Optional but Recommended):

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks,

particularly within the ribose and isobutyl moieties.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations, which is crucial for assigning quaternary carbons and confirming the

attachment of the isobutyl group to the N1 position.

Mass Spectrometry (MS)
Objective: To confirm the molecular weight and study the fragmentation pattern of the molecule.

Methodology:

Sample Preparation: Prepare a dilute solution of the compound (1-10 µM) in a suitable

solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode.

Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-

of-Flight (Q-TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-

MS).

LC-MS Analysis:

Inject the sample onto a C18 reverse-phase column.
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Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).

This separates the analyte from potential impurities before it enters the mass

spectrometer.

MS Data Acquisition:

Acquire full scan mass spectra in positive ion mode (ESI+) over a mass range of m/z 100-

1000.

The high-resolution data will provide accurate mass measurements, allowing for the

determination of the elemental composition.

Tandem MS (MS/MS) Analysis:

Select the [M+H]⁺ ion (m/z 301.16) for collision-induced dissociation (CID).

Vary the collision energy to generate a fragmentation spectrum.

Key expected fragments include the loss of the ribose sugar (resulting in the protonated

base) and neutral losses like water. This fragmentation pattern confirms the identity of the

base and sugar components.

Visualizations
Structural Relationships
The following diagram illustrates the structural evolution from the parent nucleoside,

pseudouridine, to its N1-alkylated derivatives, including the target molecule.
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Legend

Parent Compound Intermediate/Analog Target Molecule Pseudouridine (Ψ)

N1-methyl-
pseudouridine (m1Ψ)

 N1-Methylation

N1-(2-Methyl)propyl-
pseudouridine

 N1-Isobutylation

Click to download full resolution via product page

Caption: Structural relationship of N1-alkylated pseudouridines.

Experimental Workflow
This diagram outlines the logical flow for the complete spectroscopic characterization of N1-(2-
Methyl)propyl pseudouridine.
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Caption: Workflow for spectroscopic analysis.

Conclusion
The spectroscopic analysis of novel modified nucleosides like N1-(2-Methyl)propyl
pseudouridine is a critical step in drug development. While direct experimental data is not yet

widely published, a combination of predictive methods based on well-understood analogs and

fundamental spectroscopic principles provides a robust framework for its characterization. The

protocols and predicted data herein serve as a comprehensive guide for researchers to confirm

the structure, purity, and identity of this promising therapeutic building block. The application of

1D and 2D NMR in conjunction with high-resolution tandem mass spectrometry will enable

unambiguous structural confirmation, ensuring the quality and consistency required for

therapeutic applications.

To cite this document: BenchChem. [Spectroscopic Analysis of N1-(2-Methyl)propyl
Pseudouridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b15596783#spectroscopic-analysis-of-n1-2-methyl-
propyl-pseudouridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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